3-(1,3-Dioxan-2-yl)propanenitrile
Description
Contextualization within Modern Organic Synthesis
Modern organic synthesis is characterized by the pursuit of efficiency, selectivity, and molecular complexity. The ability to construct intricate molecules with precise control over their three-dimensional arrangement is paramount in fields such as medicinal chemistry and materials science. In this context, bifunctional molecules like 3-(1,3-dioxan-2-yl)propanenitrile are invaluable as they allow for sequential and selective chemical transformations.
Chemical Significance of 1,3-Dioxane (B1201747) Acetals in Synthesis
The 1,3-dioxane moiety is a cyclic acetal (B89532), a functional group of considerable importance in organic synthesis. researchgate.net Primarily, it serves as a robust protecting group for carbonyl compounds, particularly aldehydes and ketones. thieme-connect.deorganic-chemistry.org The formation of a 1,3-dioxane is typically achieved through the acid-catalyzed reaction of a carbonyl compound with 1,3-propanediol (B51772). organic-chemistry.orgijapbc.com
A key feature of 1,3-dioxanes is their stability under a wide range of reaction conditions, including basic, reductive, and oxidative environments. thieme-connect.de However, they are readily cleaved under acidic conditions, allowing for the deprotection and regeneration of the original carbonyl group. organic-chemistry.org This differential stability is crucial for the selective manipulation of other functional groups within a molecule. thieme-connect.de The 1,3-dioxane ring typically adopts a chair-like conformation, similar to cyclohexane (B81311), which can influence the stereochemical outcome of reactions at or near the ring. thieme-connect.de
Chemical Significance of Nitrile Functionality in Organic Transformations
The nitrile or cyano group (-C≡N) is a highly versatile functional group in organic chemistry. wikipedia.org Its strong polarity and the electrophilic nature of the carbon atom make it susceptible to a variety of nucleophilic addition reactions. quimicaorganica.org The nitrile group is a key precursor to several other important functional groups.
One of the most common transformations is the hydrolysis of nitriles to carboxylic acids or amides, which can be achieved under either acidic or basic conditions. wikipedia.org Another crucial reaction is the reduction of nitriles to primary amines using powerful reducing agents like lithium aluminum hydride. wikipedia.org Furthermore, the carbon atom of the nitrile group can be attacked by organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis. fiveable.me The cyano group's ability to participate in cycloaddition reactions and its role in the synthesis of various heterocyclic compounds further underscore its significance. quimicaorganica.orgresearchgate.net
Interplay of 1,3-Dioxane and Nitrile Moieties in Molecular Design
The combination of a stable 1,3-dioxane and a reactive nitrile group within the same molecule, as in this compound, opens up a wide array of synthetic possibilities. The 1,3-dioxane can be seen as a masked aldehyde, which can be unveiled at a later stage of a synthetic sequence. This allows for transformations to be carried out on the nitrile group without affecting the latent carbonyl functionality.
For instance, the nitrile group could be reduced to an amine, which could then participate in further reactions, all while the aldehyde remains protected as the dioxane. Subsequently, acidic workup would reveal the aldehyde for further elaboration. This orthogonal reactivity is a powerful tool in the multi-step synthesis of complex target molecules.
Current Research Landscape and Key Academic Challenges
While specific research focusing exclusively on this compound is not extensively documented, the broader field of functionalized dioxanes and bifunctional nitriles is an active area of investigation. A significant challenge lies in the development of novel and efficient catalytic methods for the synthesis of such bifunctional compounds. For example, the Prins reaction is a powerful method for the synthesis of 1,3-dioxanes, and its asymmetric variants are of great interest. thieme-connect.de
Another area of focus is the application of these building blocks in the total synthesis of natural products and pharmaceutically active molecules. rsc.orgquimicaorganica.org The development of new reactions that can selectively transform one functional group in the presence of the other remains a key academic challenge, driving the discovery of new reagents and catalytic systems.
Interactive Data Tables
Below are tables summarizing key information about the constituent functional groups and related compounds.
| Compound/Moiety | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
|---|---|---|---|---|---|
| 1,3-Dioxane | C4H8O2 | 88.11 | 105-106 | -45 | 1.032 |
| Propanenitrile | C3H5N | 55.08 | 97-98 | -92 | 0.782 |
| 2-Methyl-1,3-dioxane | C5H10O2 | 102.13 | 112-113 | - | 0.979 |
| 2-Ethyl-4-methyl-1,3-dioxane | C7H14O2 | 130.18 | 170-180 | - | - |
| Functional Group | Spectroscopic Technique | Characteristic Signal |
|---|---|---|
| Nitrile (-C≡N) | IR Spectroscopy | 2210-2260 cm⁻¹ (weak to medium intensity) |
| ¹³C NMR Spectroscopy | 115-125 ppm | |
| 1,3-Dioxane (O-C-O) | IR Spectroscopy | 1000-1200 cm⁻¹ (strong C-O stretching) |
| ¹H NMR Spectroscopy | ~3.5-4.5 ppm (protons on the dioxane ring) |
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-4-1-3-7-9-5-2-6-10-7/h7H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWLKBDKZGBCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724226 | |
| Record name | 3-(1,3-Dioxan-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80692-35-9 | |
| Record name | 3-(1,3-Dioxan-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 1,3 Dioxan 2 Yl Propanenitrile and Its Congeners
Established Synthetic Pathways to the Core Structure
The creation of the 3-(1,3-dioxan-2-yl)propanenitrile framework can be approached through several strategic disconnections. Key starting materials often include a protected acrolein equivalent, such as 2-vinyl-1,3-dioxane (B8795907), or the assembly of the dioxane ring onto a pre-existing nitrile-containing backbone.
Multi-component Reaction Strategies
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, represent an efficient approach to complex molecules. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, analogous transformations provide a conceptual basis. For instance, the one-pot, three-component synthesis of β-acetamido carbonyl compounds from an aldehyde, a ketone or β-keto ester, and a nitrile highlights the potential for constructing C-C and C-N bonds in a single step. organic-chemistry.org
A plausible MCR approach could involve the reaction of an aldehyde, 1,3-propanediol (B51772), and a cyanide source under conditions that facilitate both acetal (B89532) formation and cyanation. The development of such a reaction would offer significant advantages in terms of atom economy and operational simplicity.
One-Pot Synthetic Approaches
Another conceptual one-pot strategy could involve the reaction of an aldehyde with methyl cyanoacetate (B8463686), followed by reduction and subsequent acetalization. A protocol for the synthesis of nitriles from aldehydes with a two-carbon elongation has been developed using ethyl cyanoacetate and iron pentacarbonyl as a reducing agent. researchgate.net This could be adapted by incorporating a final acetalization step with 1,3-propanediol.
Furthermore, the direct conversion of alcohols to nitriles using systems like TEMPO/PhI(OAc)2/NH4OAc demonstrates the feasibility of one-pot oxidative transformations that could be integrated into a synthesis of the target molecule. organic-chemistry.org
Catalytic Methodologies for C-C and C-X Bond Formation
Catalysis is central to modern organic synthesis, offering mild and selective methods for the formation of key chemical bonds.
Lewis acids can play a crucial role in the synthesis of this compound. For example, the formation of the 1,3-dioxane (B1201747) ring from an aldehyde and 1,3-propanediol is often catalyzed by a Lewis or Brønsted acid. nih.gov
A key step that could be facilitated by Lewis acids is the addition of a cyanide source to a suitable precursor. Lewis acid-catalyzed hydrocyanation of alkenes is a known transformation. wikipedia.org In the context of synthesizing the target molecule, a Lewis acid could activate 2-vinyl-1,3-dioxane towards nucleophilic attack by a cyanide equivalent. Density functional theory (DFT) calculations have been used to study the mechanism of palladium/Lewis acid-catalyzed transfer hydrocyanation of terminal alkenes, highlighting the role of the Lewis acid in promoting the reaction. rsc.org
| Catalyst | Substrate | Cyanide Source | Product | Yield (%) | Reference |
| Gd(OTf)₃/Ni(cod)₂ | Enone | TMSCN | β-cyano ketone | High | organic-chemistry.org |
| AlMe₃ | Alkyne | Acetone cyanohydrin | Alkenyl nitrile | - | organic-chemistry.org |
| In(OTf)₃ | Oxetanol | Indole | Indoline derivative | Good | nih.gov |
This table presents representative examples of Lewis acid-catalyzed reactions relevant to the synthesis of the target compound's structural motifs.
Transition metal catalysis offers a powerful toolkit for the formation of C-C and C-N bonds. A primary route to this compound is the hydrocyanation of 2-vinyl-1,3-dioxane. This reaction typically employs a transition metal catalyst, such as a nickel complex, to facilitate the addition of hydrogen cyanide (HCN) or a surrogate across the double bond. wikipedia.org The industrial production of adiponitrile (B1665535) via the hydrocyanation of butadiene is a large-scale application of this type of reaction. wiley.com Transfer hydrocyanation, using a less toxic cyanide source, has emerged as a safer alternative for laboratory-scale synthesis. wiley.com
Palladium-catalyzed cyanation of vinyl halides is another established method for accessing vinyl nitriles, which could be adapted for the synthesis of precursors to the target molecule. organic-chemistry.orggoogle.com
| Catalyst | Substrate | Cyanide Source | Product | Yield (%) | Reference |
| Ni(cod)₂/ligand | Terminal Alkyne | Zn(CN)₂/H₂O | Vinyl Nitrile | Good | organic-chemistry.org |
| Pd₂(dba)₃/dppf | Aryl/Vinyl Halide | Organic Nitrile | Aryl/Vinyl Nitrile | Good-Excellent | google.com |
| CuCN/phenanthroline | Heterocycle | NaCN | Cyanated Heterocycle | Reasonable-Good | nih.gov |
This table showcases examples of transition metal-catalyzed cyanation reactions, illustrating the potential for synthesizing the target compound or its precursors.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative for various transformations. An organocatalytic approach to this compound could involve the Michael addition of a cyanide nucleophile to an α,β-unsaturated system derived from acrolein. For instance, a novel organocatalytic multicomponent cyanovinylation of aldehydes has been developed for the synthesis of conjugated cyanomethyl vinyl ethers, using N-methyl morpholine (B109124) as the catalyst. nih.gov This type of reactivity could be harnessed to construct the C-C bond of the target molecule.
The synthesis of a congener, 3-(2,3-Dioxoindolin-1-yl)propanenitrile, has been reported via the reaction of isatin (B1672199) with 3-bromopropanenitrile in the presence of a phase-transfer catalyst, which can be considered a form of organocatalysis. nih.gov This suggests a pathway involving the alkylation of a suitable 1,3-dioxane-containing nucleophile.
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| N-Methyl Morpholine | Aldehyde | Acetone Cyanohydrin | Cyanomethyl Vinyl Ether | Excellent | nih.gov |
| Tetra-n-butylammonium bromide | Isatin | 3-Bromopropanenitrile | 3-(2,3-Dioxoindolin-1-yl)propanenitrile | 52 | nih.gov |
This table provides examples of organocatalytic reactions that could be adapted for the synthesis of this compound.
Alkylation and Cyanation Protocols
The construction of the this compound scaffold and its congeners often relies on well-established alkylation and cyanation reactions. These methods provide versatile pathways to introduce the required functional groups.
Alkylation reactions involving 1,3-dicarbonyl compounds can be promoted by 1,4-dioxane (B91453) under photochemical conditions. rsc.org This approach facilitates the formation of enol ethers and furan-3(2H)-ones from 1,3-dicarbonyl compounds and aryl diazoacetates, showcasing a method for O-alkylation. rsc.org In a different context, the synthesis of certain heterocyclic compounds, which can be considered derivatives, involves the alkylation of precursor molecules with alkyl halides. For instance, the synthesis of 3-(2,3-Dioxoindolin-1-yl)propanenitrile is achieved by reacting isatin with 3-bromopropanenitrile in the presence of potassium carbonate and tetra-n-butylammonium bromide in DMF. nih.gov Similarly, standard alkylation of 4ʹ-hydroxy-4-cyanobiphenyl with α,ω-bromoalkanenitriles is a common method for producing cyano-terminated liquid crystals. taylorandfrancis.com
Cyanation represents a direct method for introducing the nitrile group. Transition metal-catalyzed direct cyanation of terminal alkynes is a powerful tool for synthesizing alkynyl cyanides. nih.gov For example, copper-catalyzed cyanation of terminal alkynes using cyanogen (B1215507) iodide (ICN) or azobisisobutyronitrile (AIBN) provides the desired alkynyl cyanides in moderate to good yields. nih.gov Silver-mediated direct cyanation of terminal alkynes with N-isocyanoiminotriphenylphosphorane (NIITP) also yields propionitrile (B127096) derivatives. nih.gov Furthermore, photoredox catalysis has enabled the direct α-aryloxyalkyl radical cyanation of aryl alkyl ethers, demonstrating high regioselectivity. nih.gov A classic example of cyanation is the reaction of an appropriate halide with a cyanide salt, such as sodium cyanide, often in a solvent like DMSO, to yield the corresponding nitrile. taylorandfrancis.com
The following table summarizes various alkylation and cyanation reactions relevant to the synthesis of propanenitrile derivatives.
| Precursor(s) | Reagents | Product | Reaction Type |
| Isoindoline-1,3-dione, 3-chloropropanenitrile | Triethylamine, N,N-dimethylformamide, ethanol, water | 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile | Alkylation |
| Isatin, 3-bromopropanenitrile | Potassium carbonate, tetra-n-butylammonium bromide, DMF | 3-(2,3-Dioxoindolin-1-yl)propanenitrile | Alkylation |
| 4-piperidone monohydrate hydrochloride, 3-chloropropionitrile | Base | 3-(4-Oxopiperidin-1-yl)propanenitrile | Alkylation |
| Terminal alkynes, Cyanogen iodide (ICN) | CuOTf-toluene, Tetramethylpiperidine (TEMP) | Alkynyl cyanides | Cyanation |
| Terminal alkynes, N-isocyanoiminotriphenylphosphorane (NIITP) | AgOTf, DMF | Propionitrile derivatives | Cyanation |
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, the development of synthetic methodologies has increasingly focused on principles of green chemistry, aiming for more efficient and environmentally benign processes. This shift is evident in the synthesis of this compound and related structures, with the adoption of techniques like microwave-assisted synthesis and solvent-free reaction conditions, alongside a greater emphasis on atom economy and the use of renewable resources.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds. For example, a one-pot, three-step microwave-assisted method has been developed for the synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives. nih.gov This protocol allows for the rapid generation of a library of compounds from 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and various cyanacetamides. nih.gov Another example is the microwave-assisted synthesis of 1,3,5-tris(2-hydroxyethyl)isocyanurate carbamates under solventless conditions, which proceeds in short times with good yields. sciforum.net Specifically, the reaction of 1,3,5-tris(2-hydroxyethyl)isocyanurate with phenylisocyanate under microwave irradiation at 160°C for 10 minutes results in a 98% yield of the corresponding carbamate. sciforum.net
Solvent-Free and Environmentally Benign Reaction Conditions
Eliminating or reducing the use of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often facilitated by techniques such as grinding or microwave irradiation, can lead to more sustainable processes. A simple and efficient solvent-free approach for the Knoevenagel condensation has been developed by grinding active methylene (B1212753) compounds with aromatic aldehydes over basic alumina. researchgate.net This method has been extended to the facile synthesis of 3-cyano and 3-carbethoxycoumarins. researchgate.net Similarly, the synthesis of 1,3,5-tris(2-hydroxyethyl)isocyanurate carbamates can be performed under solventless conditions using microwave irradiation, highlighting the synergy between these two green chemistry techniques. sciforum.net The use of supercritical carbon dioxide as a reaction medium also presents a greener alternative for the synthesis of 3,3-dialkoxypropionitrile from acrylonitrile. google.com
Principles of Atom Economy and Reaction Efficiency
The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a fundamental principle of green chemistry. jocpr.comprimescholars.com Reactions with high atom economy maximize the incorporation of starting material atoms into the final product, thereby minimizing waste. nih.gov Addition reactions, such as the Diels-Alder reaction, are classic examples of 100% atom economy. nih.gov In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. nih.gov The E-factor, which quantifies the amount of waste generated per kilogram of product, is another metric used to assess the environmental impact of a chemical process. researchgate.net A lower E-factor indicates a more environmentally friendly process. researchgate.net Designing synthetic routes that prioritize atom economy and minimize the E-factor is crucial for sustainable chemical manufacturing.
Renewable Feedstock Utilization in Precursor Synthesis
The use of renewable feedstocks is a cornerstone of a sustainable chemical industry. 1,3-Propanediol (1,3-PDO), a key precursor for the 1,3-dioxane ring system, can be produced from renewable resources through fermentation processes. nih.govresearchgate.net Bio-based routes have been developed to synthesize 1,3-PDO from glucose derived from sources like corn. frontiersin.orgclimalife.com One such process involves a two-step fermentation where glucose is first converted to glycerol (B35011) by a recombinant microorganism like Saccharomyces cerevisiae, and then the glycerol is converted to 1,3-propanediol by another engineered strain, such as Clostridium acetobutylicum. nih.govresearchgate.net This biotechnological approach provides a sustainable alternative to traditional petrochemical-based production methods. nih.gov The transition from fossil fuels to renewable feedstocks like glucose, glycerol, and even C1 carbon sources like methanol (B129727) for the production of key chemical building blocks is a critical step towards a more sustainable future. climalife.comnih.gov
Synthesis of Chemically Modified Derivatives of this compound
The core structure of this compound can be chemically modified to generate a diverse range of derivatives with potentially unique properties. The synthesis of these derivatives often involves the reaction of a suitable precursor with a molecule containing the desired functional group.
For example, derivatives containing the isoindoline-1,3-dione moiety can be synthesized. 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile is prepared by reacting isoindoline-1,3-dione with 3-chloropropanenitrile in the presence of a base. nih.gov Another related derivative, 3-((1,3-Dioxoisoindolin-2-yl)thio)propanenitrile, incorporates a sulfur atom in the linker. bldpharm.com
The synthesis of piperidine-containing derivatives is also of interest. For instance, 1-(2-cyanoethyl)-4-(phenylamino)piperidine-4-carbonitrile can be synthesized from 3-(4-Oxopiperidin-1-yl)propanenitrile and phenylamine in the presence of a cyanide source. google.com
Strategies for Introducing Complex Substituents
The introduction of complex and varied substituents onto the this compound framework is crucial for modifying its chemical properties and for building more elaborate molecular architectures. Strategies to achieve this can be broadly categorized into two approaches: utilization of pre-functionalized building blocks or post-synthetic modification of the dioxane ring.
One primary method involves the cyclization reaction between a substituted 1,3-propanediol and an appropriate three-carbon aldehyde bearing a nitrile group, such as 3-cyanopropionaldehyde or its synthetic equivalents. By choosing a 1,3-propanediol with substituents at the C2 position (which corresponds to the C5 position of the resulting dioxane ring), complexity can be readily installed. For instance, the reaction of 2-substituted-1,3-propanediols with an aldehyde under acidic catalysis directly yields 5-substituted 1,3-dioxanes researchgate.net. This approach allows for the incorporation of a wide range of functional groups, including alkyl, aryl, and heteroatomic substituents, into the core structure.
A second powerful strategy involves the functionalization of a pre-formed 1,3-dioxane ring. This is often accomplished by generating a nucleophilic species at the C2 position. For example, 2-lithio-1,3-dioxane, which can be generated via transmetalation from 2-(tributylstannyl)-1,3-dioxane, serves as a versatile synthetic intermediate thieme-connect.de. This nucleophile can react with a variety of electrophiles, enabling the introduction of diverse side chains. While the direct lithiation and subsequent reaction to form the propanenitrile side chain is a plausible route, this method is more broadly applied to introduce other complex fragments onto the C2 position of the dioxane ring.
| Starting Material (Substituted 1,3-Propanediol) | Resulting Congener of this compound |
| Propane-1,3-diol | This compound |
| 2-Methylpropane-1,3-diol | 3-(5-Methyl-1,3-dioxan-2-yl)propanenitrile |
| 2,2-Dimethylpropane-1,3-diol | 3-(5,5-Dimethyl-1,3-dioxan-2-yl)propanenitrile |
| 2-Phenylpropane-1,3-diol | 3-(5-Phenyl-1,3-dioxan-2-yl)propanenitrile |
Asymmetric Synthesis Approaches
The development of asymmetric methods to synthesize chiral, non-racemic congeners of this compound is of significant interest for applications in stereoselective synthesis and medicinal chemistry. Key strategies include the use of chiral auxiliaries and asymmetric catalysis.
Chiral auxiliaries provide a reliable method for inducing stereoselectivity. This approach involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. For the synthesis of chiral dioxanes, this can be achieved by using an enantiomerically pure substituted 1,3-diol as a starting material. The inherent chirality of the diol is transferred to the dioxane ring during its formation, which can then influence the stereochemistry of further transformations on the propanenitrile side chain or other parts of the molecule. A related concept is the "temporary stereocentre" approach, where a chiral auxiliary is used to direct a reaction and is subsequently removed rsc.org.
Asymmetric catalysis offers a more atom-economical approach to generating chiral molecules. While specific catalytic asymmetric syntheses of this compound are not extensively documented, analogous systems demonstrate the power of this strategy. For example, a highly efficient asymmetric tandem carbonyl ylide formation/[4 + 3]-cycloaddition has been developed using a bimetallic Rh(II)/chiral N,N′-dioxide–Sm(III) complex catalyst to produce chiral dihydro-1,3-dioxepines with excellent yields and enantioselectivities (up to 99% ee) nih.govrsc.orgsemanticscholar.org. Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Bifunctional organocatalysts, such as those based on cinchona alkaloids, have been successfully employed in the formal [3+2] cycloaddition to create chiral 1,3-dioxolanes nih.gov. These advanced catalytic systems highlight potential pathways for the asymmetric synthesis of chiral 1,3-dioxane derivatives.
| Approach | Catalyst/Auxiliary | Target Analogue | Reported Enantiomeric Excess (ee) | Reference |
| Asymmetric Catalysis | Rh(II)/Chiral N,N′-dioxide–Sm(III) | Dihydro-1,3-dioxepines | Up to 99% | nih.govrsc.org |
| Organocatalysis | Cinchona-alkaloid-thiourea | 1,3-Dioxolanes | Not specified | nih.gov |
| Chiral Auxiliary | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Cyclopropane-carboxaldehydes | >95% | rsc.org |
Stereoselective Transformations
Stereoselective transformations are fundamental to controlling the three-dimensional arrangement of atoms in the synthesis of complex molecules. For derivatives of this compound, stereoselectivity is primarily governed by the conformational preferences of the dioxane ring and the influence of existing stereocenters.
The 1,3-dioxane ring typically adopts a stable chair conformation, which is more rigid than a cyclohexane (B81311) chair due to the shorter C-O bond lengths thieme-connect.de. Substituents at the C2 position, such as the propanenitrile group, have a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial interactions. This inherent conformational bias can be exploited to achieve stereocontrol in reactions at or near the dioxane ring.
In cases where the dioxane ring is itself chiral (derived from a chiral 1,3-diol), it can exert powerful stereodirecting effects on subsequent reactions. This principle of diastereoselectivity is well-established; an existing stereocenter can bias the formation of a new stereocenter by favoring the approach of a reagent from the less sterically hindered face of the molecule masterorganicchemistry.com. For example, pyrrolidine (B122466) enamines derived from chiral 1,3-dioxan-5-ones undergo α,α'-annelation reactions with complete stereocontrol, leading to the formation of complex bridged bicyclic systems nih.gov. The stereochemical outcome is rationalized by the steric and stereoelectronic effects within the intermediate's boat-like conformation nih.gov. Such substrate-controlled reactions are a cornerstone of modern organic synthesis, allowing for the predictable construction of multiple stereocenters.
A reaction is termed stereospecific if the stereochemistry of the starting material directly determines the stereochemistry of the product inflibnet.ac.in. For instance, the addition of carbene to cis- and trans-alkenes stereospecifically yields cis- and trans-cyclopropanes, respectively inflibnet.ac.in. In the context of 1,3-dioxane synthesis, the use of a stereochemically pure cis- or trans-substituted diol would lead to a specific diastereomer of the resulting dioxane, illustrating a stereospecific process.
| Reaction Type | Key Principle | Example System | Outcome |
| Diastereoselective Annelation | Steric and stereoelectronic control from the dioxane ring | Annelation of 1,3-dioxan-5-one (B8718524) enamines | Formation of bridged 2,4-dioxabicyclo[3.3.1]nonanes with complete stereocontrol. nih.gov |
| Conformational Control | Equatorial preference of C2 substituents | General 1,3-dioxane systems | Minimization of steric strain directs substitution. thieme-connect.de |
| Substrate-Directed Reaction | A chiral center directs the formation of a new stereocenter | General asymmetric synthesis | One diastereomer is preferentially formed over others. masterorganicchemistry.com |
Reactivity and Mechanistic Investigations of 3 1,3 Dioxan 2 Yl Propanenitrile
Chemical Reactivity of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent electrophilicity is the basis for its most common transformations. libretexts.org
Nucleophilic Addition Reactions
Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the electrophilic carbon of the nitrile group. wikipedia.org This addition leads to the formation of an intermediate imine anion salt. The negative charge on the nitrogen atom prevents a second nucleophilic addition. chemistrysteps.com Subsequent aqueous acidic workup hydrolyzes the imine, yielding a ketone. chemistrysteps.comlibretexts.orgpearson.com This two-step process provides a powerful method for carbon-carbon bond formation, converting the nitrile into a ketone. pearson.com
For instance, the reaction of 3-(1,3-dioxan-2-yl)propanenitrile with a Grignard reagent, followed by hydrolysis, would produce a ketone where the cyano group is replaced by a new acyl group, while the dioxane ring remains intact under appropriate conditions.
Table 1: Nucleophilic Addition to Nitriles to Form Ketones
| Nucleophile | Reaction Conditions | Intermediate | Final Product |
|---|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | 1. Diethyl ether or THF 2. Aqueous acid (e.g., H₃O⁺) workup | Imine anion salt | Ketone |
| Organolithium Reagent (e.g., n-BuLi) | 1. Hexane/THF 2. Aqueous acid (e.g., H₃O⁺) workup | Imine anion salt | Ketone |
Reductions and Oxidations
The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde, depending on the reducing agent employed.
Reductions:
To Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orgstudymind.co.ukwikipedia.org The reaction involves two successive nucleophilic additions of a hydride ion. libretexts.org Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney nickel, platinum, or palladium is another common and economical method for this transformation. wikipedia.orgacsgcipr.org
To Aldehydes: Partial reduction to an aldehyde can be achieved using a sterically hindered hydride reagent like di-isobutylaluminum hydride (DIBAL-H). masterorganicchemistry.com The reaction is typically performed at low temperatures to prevent over-reduction. DIBAL-H adds a single hydride equivalent to the nitrile, forming an aluminum-imine intermediate which, upon aqueous workup, hydrolyzes to the aldehyde. wikipedia.orgmasterorganicchemistry.com
Table 2: Common Reduction Reactions of Aliphatic Nitriles
| Reagent | Typical Conditions | Product |
|---|---|---|
| LiAlH₄ | 1. Dry ether or THF 2. Aqueous workup | Primary Amine (R-CH₂NH₂) |
| H₂ / Raney Ni | High pressure and temperature | Primary Amine (R-CH₂NH₂) |
| DIBAL-H | 1. Toluene or Hexane, low temp. (-78 °C) 2. Aqueous workup | Aldehyde (R-CHO) |
Oxidations: While the nitrile group itself is relatively resistant to oxidation, the adjacent α-carbon can be oxidized. Oxidative decyanation reactions can convert secondary nitriles (R₂CHCN) into ketones (R₂C=O) under specific oxidative conditions. acs.org
Cycloaddition Reactions (e.g., [3+2] cycloadditions)
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. libretexts.org In this context, a 1,3-dipole reacts with a dipolarophile (a π-system, such as an alkene or alkyne) to form the ring. mdpi.com
While simple nitriles are not typically used as the 1,3-dipole, they can be converted into nitrile oxides (R-C≡N⁺-O⁻), which are excellent 1,3-dipoles. youtube.com For example, an aldoxime derived from the corresponding aldehyde of this compound could be oxidized in situ to generate the corresponding nitrile oxide. This reactive intermediate can then undergo a [3+2] cycloaddition with an alkene or alkyne to produce isoxazolines or isoxazoles, respectively. tandfonline.comacs.org These reactions are often highly regioselective and provide a direct route to complex heterocyclic systems. mdpi.com
Functional Group Interconversions (e.g., hydrolysis to carboxylic acids or amides)
The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids or amides. libretexts.org The reaction can be catalyzed by either acid or base and typically requires heating. chemguide.co.uk
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid (e.g., HCl or H₂SO₄) and heat, the nitrile is first protonated, which increases its electrophilicity. chemistrysteps.comyoutube.com A water molecule then attacks the nitrile carbon, and after a series of proton transfers, an amide intermediate is formed. chemistrysteps.comyoutube.com Continued heating under acidic conditions hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukyoutube.com
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com Protonation of the resulting anion by water yields an imidic acid, which tautomerizes to an amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions produces a carboxylate salt and ammonia. chemguide.co.uk Acidification of the final mixture is required to obtain the free carboxylic acid. chemguide.co.uk
Chemical Reactivity of the 1,3-Dioxane (B1201747) Acetals
The 1,3-dioxane group in this compound functions as a protecting group for a carbonyl compound (derived from the "2" position) and 1,3-propanediol (B51772). These acetals are generally stable under basic, reductive, and oxidative conditions but are labile towards acids. thieme-connect.de
Selective Ring-Opening Reactions
The regioselective ring-opening of 1,3-dioxane acetals is a valuable synthetic tool, particularly in carbohydrate and natural product chemistry, as it allows for the differential protection of hydroxyl groups. researchgate.netugent.be This cleavage can be achieved using various reagents, with the outcome often depending on the specific substrate and reaction conditions. researchgate.net
Reductive Cleavage: Reagents like di-isobutylaluminum hydride (DIBAL-H) can reductively cleave the acetal (B89532). researchgate.net The regioselectivity of this reaction is influenced by steric and electronic factors. For many 1,3-dioxane systems, the hydride attacks one of the acetal oxygens, leading to a ring-opened product that is a mono-protected 1,3-diol.
Lewis Acid-Mediated Opening: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can catalyze the ring-opening of 1,3-dioxanes. researchgate.netacs.org The Lewis acid coordinates to one of the oxygen atoms, activating the C-O bond for cleavage. The presence of a nucleophile, either externally added or from the Lewis acid reagent itself, then completes the ring-opening process. The selectivity of which C-O bond breaks can often be controlled by factors like temperature and the nature of the substituents on the dioxane ring. nih.gov
Table 3: Reagents for Selective Ring-Opening of 1,3-Dioxane Acetals
| Reagent Class | Specific Example | General Outcome |
|---|---|---|
| Reductive Agents | DIBAL-H | Ring-opened mono-ether of a 1,3-diol |
| Lewis Acids | BF₃·OEt₂ | Ring-opened mono-ether or ester of a 1,3-diol |
| Lewis Acid / Hydride Source | LiAlH₄-AlCl₃ | Ring-opened mono-ether of a 1,3-diol |
Transacetalization Processes
Transacetalization is a chemical process where an existing acetal or ketal reacts with an alcohol or diol under acidic conditions to form a new acetal. acs.orgorganic-chemistry.org For this compound, this would involve the exchange of the 1,3-propanediol moiety with another diol or two equivalents of a simple alcohol.
The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing one of the products from the reaction mixture. For instance, reacting this compound with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH), would be expected to yield the corresponding 1,3-dioxolane (B20135) derivative. Zirconium tetrachloride (ZrCl₄) has also been shown to be an efficient catalyst for in situ transacetalization of carbonyl compounds. organic-chemistry.org
Table 1: Hypothetical Transacetalization Reaction
| Reactant | Reagent | Catalyst | Expected Product |
| This compound | Ethylene Glycol (excess) | H⁺ (e.g., TsOH) | 3-(1,3-Dioxolan-2-yl)propanenitrile |
| This compound | Methanol (B129727) (excess) | H⁺ (e.g., TsOH) | 4,4-Dimethoxybutanenitrile |
This process is synthetically useful for altering the protecting group to one with different stability or steric properties without deprotecting to the aldehyde.
Acid-Catalyzed Transformations
The 1,3-dioxane group is fundamentally a protecting group for an aldehyde, and its most significant acid-catalyzed transformation is hydrolysis. thieme-connect.deorganic-chemistry.org In the presence of aqueous acid (e.g., HCl or H₂SO₄), this compound will be converted back to its constituent aldehyde and diol.
The mechanism for this transformation is well-established. masterorganicchemistry.com It begins with the protonation of one of the oxygen atoms in the dioxane ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. A water molecule then attacks this electrophilic intermediate. Subsequent deprotonation steps yield a hemiacetal, which undergoes further acid-catalyzed cleavage to release the aldehyde (4-oxobutanenitrile) and 1,3-propanediol. masterorganicchemistry.com
Beyond simple hydrolysis, Lewis acids can catalyze the regioselective ring-opening of 1,3-dioxane acetals, particularly in carbohydrate chemistry. researchgate.net For example, reagents like LiAlH₄-AlCl₃ or diisobutylaluminium hydride (DIBALH) can reductively cleave the acetal to generate a protected hydroxyl group. researchgate.net While specific studies on this compound are not prevalent, it is plausible that such reagents could open the dioxane ring to yield derivatives of 3-hydroxypropoxy-propanenitrile.
Stability under Diverse Reaction Conditions
The utility of the 1,3-dioxane moiety as a protecting group stems from its stability across a range of reaction conditions where an aldehyde would react. thieme-connect.de It is generally stable to bases, nucleophiles, organometallic reagents, hydridic reducing agents, and many oxidizing conditions. thieme-connect.deorganic-chemistry.org The nitrile group is also relatively robust but can be transformed under specific conditions, such as hydrolysis to a carboxylic acid with strong acid or base, or reduction to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com
Table 2: Stability Profile of this compound
| Condition | Reagent Example | Stability of 1,3-Dioxane | Stability of Nitrile | Outcome/Comments |
| Acidic (Aqueous) | HCl (aq), H₂SO₄ (aq) | Unstable | Hydrolysis possible (harsh conditions) | Dioxane ring opens to form 4-oxobutanenitrile. thieme-connect.de |
| Basic | NaOH, NaOEt | Stable | Hydrolysis possible (harsh conditions) | The dioxane ring is stable to base. |
| Nucleophilic | Grignard reagents (RMgX) | Stable | Can react | The dioxane protects the aldehyde from nucleophilic attack. |
| Reductive (Hydridic) | NaBH₄ | Stable | Stable | Sodium borohydride (B1222165) is generally not strong enough to reduce nitriles or acetals. |
| Reductive (Strong) | LiAlH₄ | Stable | Unstable | The nitrile is reduced to a primary amine (4-amino-1,1-(propylenedioxy)butane). chemistrysteps.com |
| Oxidative | PCC, PDC, MnO₂ | Stable | Stable | Stable to many common oxidants, though strong oxidants under acidic conditions can cleave the ring. organic-chemistry.org |
Intermolecular and Intramolecular Reaction Pathways
Cascade and Domino Reactions
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates. masterorganicchemistry.com These reactions are highly efficient and can rapidly build molecular complexity.
While there are no specific documented cascade reactions starting directly from this compound, its structure lends itself to potential cascade sequences. A hypothetical domino reaction could be initiated by the acid-catalyzed deprotection of the dioxane ring. The newly formed aldehyde, 4-oxobutanenitrile, could then participate in a subsequent intramolecular or intermolecular reaction. For example, if a suitable nucleophile is present in the reaction mixture, it could add to the aldehyde, triggering a further transformation. Cyanohydrins are valuable intermediates in organic synthesis and can be used in cascade reactions to produce α-hydroxy aldehydes or β-amino alcohols. rsc.orglibretexts.org
Annulation Strategies
Annulation refers to a ring-forming reaction. wikipedia.org The Robinson annulation is a classic example that combines a Michael reaction with an intramolecular aldol (B89426) condensation to create a six-membered ring. masterorganicchemistry.comlibretexts.org
For this compound to be used in an annulation strategy, one of its carbon centers would need to be activated to act as a nucleophile. The α-carbon to the nitrile group is acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophile could then, in principle, participate in a Michael addition to an α,β-unsaturated ketone. If the resulting adduct still contains the protected aldehyde, a subsequent deprotection and intramolecular aldol condensation could lead to the formation of a cyclic system.
Hypothetical Annulation Pathway:
Deprotonation: Treatment of this compound with a strong base (e.g., LDA) to form an α-cyano carbanion.
Michael Addition: Reaction of the carbanion with an α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone).
Cyclization Precursor: The product is a 1,5-dicarbonyl equivalent (one carbonyl protected as the dioxane, the other as a nitrile).
Deprotection & Cyclization: Acidic workup would hydrolyze both the dioxane and the nitrile, potentially leading to a 1,5-diketone that could undergo an intramolecular aldol condensation to form a cyclohexenone ring.
Elucidation of Reaction Mechanisms
Specific mechanistic studies for reactions involving this compound are not widely available in the literature. However, the mechanisms of the characteristic reactions of its functional groups are well-understood.
The primary mechanism of interest is the acid-catalyzed hydrolysis of the 1,3-dioxane. This reaction proceeds via an A1 or A2 mechanism, depending on the structure and conditions. For simple acetals, the mechanism typically involves the following key steps: gla.ac.uk
Protonation: A rapid, reversible protonation of one of the acetal oxygen atoms by an acid catalyst.
C-O Bond Cleavage: The rate-determining step, involving the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate and 1,3-propanediol.
Nucleophilic Attack: Attack of a water molecule on the carbocation.
Deprotonation: Loss of a proton to form the hemiacetal intermediate.
Repeat: The process repeats with the second oxygen of the hemiacetal, ultimately liberating the free aldehyde (4-oxobutanenitrile).
The stability of the intermediate oxocarbenium ion is a critical factor in the rate of hydrolysis. The mechanism for other transformations, such as nitrile reduction or α-carbon deprotonation, follows established pathways for those respective functional groups.
Lack of available research data for "this compound"
A thorough investigation for scientific literature detailing the reactivity and mechanistic investigations of the chemical compound this compound has revealed a significant lack of available data for the specific areas of kinetic studies, isotopic labeling experiments, and the identification of its reactive intermediates.
Consequently, it is not possible to provide a detailed and evidence-based article on the "" that adheres to the required standards of scientific accuracy and depth for the specified subsections:
Identification of Reactive Intermediates:No experimental or computational studies identifying or proposing specific reactive intermediates for this compound could be located.
Without such foundational research, any attempt to generate content for the requested article would be speculative and would not meet the required standards of a professional and authoritative scientific discussion. Further research would be required to be published on this specific compound before a detailed article on its reactivity and mechanistic properties can be written.
Applications of 3 1,3 Dioxan 2 Yl Propanenitrile As a Synthetic Building Block
Precursor in Complex Molecule Synthesis
The strategic placement of the nitrile and the protected aldehyde allows for its use in the synthesis of a wide array of complex organic molecules.
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.govcymitquimica.com The functional groups of 3-(1,3-Dioxan-2-yl)propanenitrile provide a foundation for the assembly of various heterocyclic rings.
The nitrile group is a key precursor for the synthesis of nitrogen-containing heterocycles. rsc.org General synthetic strategies often involve the reaction of nitriles to form part of the heterocyclic ring. For instance, the reduction of the nitrile to a primary amine would yield a γ-amino aldehyde (after deprotection of the dioxane), a classic precursor for the synthesis of cyclic imines and other nitrogenous heterocycles like pyrrolidines through intramolecular condensation. Furthermore, the Ritter reaction, which involves the reaction of a nitrile with a carbocation, could be employed to construct a variety of aza-heterocycles. researchgate.net While specific examples starting from this compound are not extensively documented, the known reactivity of its functional groups suggests its high potential in this area. Multi-component reactions, which are efficient for building molecular diversity, often utilize nitriles and aldehydes to create complex heterocyclic systems like pyrimidines. nih.govmdpi.com
Table 1: Potential Nitrogen-Containing Heterocycles from this compound
| Heterocycle Class | Synthetic Approach | Key Transformation of this compound |
| Pyrrolidines | Intramolecular reductive amination | Reduction of nitrile to amine, deprotection of acetal (B89532), and intramolecular cyclization. |
| Pyridines | Multi-component reactions | Participation of the nitrile and deprotected aldehyde with other reagents. |
| Imidazoles | From α-aminonitriles | α-functionalization followed by cyclization. arkat-usa.org |
| Triazoles | Cycloaddition reactions | Huisgen cycloaddition with azides on a modified nitrile substrate. |
The latent aldehyde within the 1,3-dioxane (B1201747) ring is a key feature for the synthesis of oxygen-containing heterocycles. Upon deprotection, the resulting aldehyde can undergo intramolecular cyclization with a nucleophile introduced at the other end of the molecule. For example, if the nitrile group is hydrolyzed to a carboxylic acid, the resulting γ-hydroxy acid (after reduction of the aldehyde) could cyclize to form a γ-lactone, a common motif in natural products. Alternatively, intramolecular aldol-type reactions could lead to the formation of cyclic ethers.
The bifunctional nature of this compound allows for the stepwise or simultaneous functionalization at both ends of the molecule. This facilitates the construction of complex carbon skeletons with controlled stereochemistry and functionality. The nitrile group can be converted into a variety of functional groups, including amines, amides, and ketones. The protected aldehyde can be deprotected and then subjected to reactions such as Wittig olefination, Grignard additions, or aldol (B89426) condensations to extend the carbon chain. This versatility makes it a useful synthon for the total synthesis of natural products and other complex organic targets.
Protected α-amino aldehydes are valuable intermediates in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The carbon atom alpha to the nitrile group in this compound can be deprotonated with a strong base to form a stabilized carbanion. This carbanion can then react with an electrophilic nitrogen source to introduce an amino group precursor. Subsequent reduction of the nitrile would then yield a protected α-amino aldehyde. This methodology provides a route to chiral α-amino aldehydes if a chiral nitrogen source or a chiral catalyst is employed.
Construction of Diverse Heterocyclic Frameworks
Functionalization for Advanced Materials Science
The unique chemical properties of this compound also lend themselves to applications in materials science. The nitrile group is a versatile handle for polymer functionalization. researchgate.netresearchgate.net It can be incorporated into polymer chains and then chemically modified to introduce new functionalities, thereby altering the physical and chemical properties of the material. acs.org For example, the nitrile can be reduced to a primary amine, which can then be used to crosslink polymer chains or to attach other molecules of interest.
Recent research has highlighted the potential of poly(1,3-dioxane) as a stable polymer electrolyte for high-voltage lithium-metal batteries. rsc.org The in situ polymerization of 1,3-dioxane derivatives offers a promising route to creating highly compatible and robust solid-electrolyte interphases. rsc.org The presence of the nitrile group in this compound could allow for its use as a functional monomer in such polymerizations, leading to polymer electrolytes with tailored properties. The nitrile functionality could enhance the ionic conductivity or facilitate the transport of lithium ions. Furthermore, polymers containing nitrile groups can be used in the fabrication of membranes with improved performance and reduced fouling. researchgate.net
The Versatility of this compound: A Key Intermediate in Advanced Chemical Synthesis
The multifaceted chemical compound this compound is a valuable building block in a variety of advanced chemical applications. From the creation of novel polymers and sophisticated supramolecular structures to its role as a foundational scaffold in the discovery of new medicines, this compound's unique structure offers chemists a versatile tool for innovation.
The chemical architecture of this compound, featuring both a protected aldehyde in the form of a 1,3-dioxane ring and a reactive nitrile group, makes it a highly adaptable precursor in organic synthesis. This dual functionality allows for a wide range of chemical transformations, leading to the development of complex molecules with tailored properties.
Monomers in Polymer Synthesis
The 1,3-dioxane ring within this compound presents an opportunity for its use as a monomer in ring-opening polymerization (ROP). The cationic ring-opening polymerization of related cyclic acetals, such as 1,3-dioxolane (B20135), is a well-established method for producing polyethers. rsc.org This process is often initiated by strong acids and can be influenced by factors such as monomer concentration and the type of catalyst and initiator used. rsc.org Similarly, the ring-opening polymerization of 1,3-dioxan-2-ones is a thermodynamically favorable process for creating polycarbonates. researchgate.net
Furthermore, the presence of the nitrile group can also be exploited in polymerization reactions. For instance, nitrile-containing benzoxazine (B1645224) monomers have been utilized in the synthesis of high-performance polymers. mdpi.com The polymerization of these monomers can be thermally initiated, leading to cross-linked networks with desirable properties. While direct polymerization studies of this compound are not extensively documented, the reactivity of its functional groups suggests its potential as a comonomer. For example, it could be incorporated into polymer chains alongside other monomers like 2-methylene-1,3-dioxepane, which undergoes radical ring-opening polymerization. digitellinc.com
Below is a table summarizing polymerization methods for related cyclic compounds, illustrating the potential pathways for this compound.
| Polymerization Method | Monomer Example | Resulting Polymer | Reference |
| Cationic Ring-Opening Polymerization | 1,3-Dioxolane | Poly(1,3-dioxolane) | rsc.org |
| Ring-Opening Polymerization | 1,3-Dioxan-2-one | Polycarbonate | researchgate.net |
| Radical Ring-Opening Polymerization | 2-Methylene-1,3-dioxepane | Functionalized Polyester | digitellinc.com |
| Thermal Ring-Opening Polymerization | Benzoxazine Monomers | Polybenzoxazine | mdpi.com |
Building Blocks for Supramolecular Structures
The bifunctional nature of this compound makes it an intriguing candidate for the design of molecules capable of self-assembly into complex supramolecular structures. The 1,3-dioxane moiety can participate in hydrogen bonding and other non-covalent interactions, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that drive self-assembly. rsc.orgnih.gov
The principles of supramolecular chemistry often rely on the specific and directional interactions between molecular building blocks. For example, 1,3,5-triazine-based oligomers are known to form well-defined structures through hydrogen bonding. rsc.orgnih.gov Similarly, enzyme-triggered self-assembly of small molecules has been demonstrated to create nanofibers within living cells. nih.gov By strategically modifying the this compound scaffold, it is conceivable to design molecules that can self-assemble into higher-order structures such as nanotubes, vesicles, or gels, with potential applications in materials science and drug delivery.
Precursors for Optoelectronic Materials (e.g., liquid crystals components)
The 1,3-dioxane ring is a recognized component in the design of liquid crystalline materials. rsc.orgresearchgate.netnih.gov These materials exhibit a state of matter that has properties between those of a conventional liquid and those of a solid crystal, making them essential for display technologies. The incorporation of a 1,3-dioxane ring into a molecule can influence its mesomorphic behavior, including the temperature range of the liquid crystal phase and its dielectric anisotropy. rsc.org
The table below highlights the properties of some 1,3-dioxane-based liquid crystal analogues.
| Compound Structure | Key Feature | Observed Property | Reference |
| C3-DIO analogue with cyano group | Large dipole moment (> 13 D) | Ferroelectric nematic phase | rsc.orgresearchgate.net |
| 4,6-Diaryl-5,5-difluoro-1,3-dioxanes | Chiral dopant | Induces cholesteric phase | nih.gov |
| 1,3-Dioxane with terminal double bond | Ionic liquid crystal | Smectic A phase at room temperature |
Scaffold for Drug Discovery and Medicinal Chemistry Research
The 1,3-dioxane framework is a common motif in a variety of biologically active compounds. thieme-connect.de The ability to readily synthesize a diverse library of 1,3-dioxane derivatives makes this scaffold particularly attractive for drug discovery and medicinal chemistry research. nih.gov
Exploration of Bioactive Derivatives
The chemical structure of this compound provides a versatile starting point for the synthesis of a wide array of potential bioactive derivatives. The 1,3-dioxane ring can be retained as a core structural element, while the nitrile group can be chemically modified to introduce diverse functionalities. For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic rings.
Research has demonstrated that libraries of stereochemically diverse 1,3-dioxanes can be synthesized and screened for biological activity, leading to the discovery of novel chemical probes. nih.gov Furthermore, 1,3-dioxane derivatives have been investigated as effective modulators of multidrug resistance in cancer cells. researchgate.netnih.gov The synthesis of a bioactive fluorinated isoxazole (B147169) has been achieved using a 5-(1,3-dioxan-2-yl)isoxazole intermediate, highlighting the utility of the dioxane moiety in accessing complex, biologically active molecules. academie-sciences.fr
Structure-Activity Relationship (SAR) Studies of Related Analogs
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For analogs related to this compound, SAR studies can guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
For example, SAR studies on a series of 1,3-dioxane-2-carboxylic acid derivatives identified key structural features necessary for potent and selective activation of the peroxisome proliferator-activated receptor alpha (PPARα), a target for metabolic diseases. nih.gov These studies revealed that the introduction of small hydrophobic substituents at a specific position on a terminal phenyl ring increased agonist activity. nih.gov In another study, the synthesis of conformationally restricted 1,3-dioxanes allowed for the analysis of the bioactive conformation of antagonists for the σ1 and PCP receptors, demonstrating that stereochemistry plays a critical role in receptor affinity and selectivity. nih.gov
The following table presents key findings from SAR studies of related 1,3-dioxane analogs.
| Compound Series | Biological Target | Key SAR Finding | Reference |
| 1,3-Dioxane-2-carboxylic acid derivatives | PPARα | Small hydrophobic substituents on the terminal phenyl ring increase activity. | nih.gov |
| Conformationally restricted 2-phenyl-4-(aminoethyl)-1,3-dioxanes | σ1 and PCP receptors | Stereochemistry and substituents at the amino moiety determine receptor affinity and selectivity. | nih.gov |
| 2,2-Diphenyl-1,3-dioxane derivatives | P-glycoprotein (Multidrug Resistance) | The nature of the linker and basic moiety influences the ability to reverse multidrug resistance. | nih.gov |
Design of Targeted Chemical Probes
Targeted chemical probes are essential tools for studying biological systems, allowing for the visualization and manipulation of specific proteins and cellular processes. nih.govnih.gov The this compound scaffold can be envisioned as a starting point for the design of such probes. The 1,3-dioxane moiety can serve as a stable core, while the propionitrile (B127096) side chain can be functionalized with a reporter group, such as a fluorophore, and a targeting ligand. nih.gov
The design of fluorescent probes often involves a modular approach, where a fluorescent scaffold is modified to incorporate functionalities that allow for specific targeting and reporting. nih.govrsc.org For example, fluorescent probes for bio-imaging can be designed based on the principle of fluorescence resonance energy transfer (FRET), where the probe's fluorescence changes upon binding to its target. nih.gov Chemiluminescent probes based on 1,2-dioxetane (B1211799) structures offer another strategy for highly sensitive bio-imaging. researchgate.net By applying these design principles, derivatives of this compound could be developed into novel chemical probes for a variety of biological targets.
Advanced Analytical and Computational Studies of 3 1,3 Dioxan 2 Yl Propanenitrile
Spectroscopic Characterization for Structural and Mechanistic Insights
Spectroscopic methods are fundamental in the detailed characterization of 3-(1,3-Dioxan-2-yl)propanenitrile, providing a window into its molecular structure, connectivity, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different protons in the molecule. The chemical shifts and coupling constants are sensitive to the molecule's conformation, particularly the chair-like conformation of the 1,3-dioxane (B1201747) ring. The proton at the C2 position of the dioxane ring typically appears as a triplet, resulting from coupling with the adjacent methylene (B1212753) protons of the propyl chain. The protons of the propyl chain and the dioxane ring exhibit complex splitting patterns that can be resolved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton correlations.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbon of the nitrile group (C≡N) appears at a characteristic downfield shift. The acetal (B89532) carbon (C2 of the dioxane ring) is also readily identifiable. The remaining carbon signals correspond to the propyl chain and the dioxane ring carbons.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to probe the spatial proximity of protons, offering insights into the preferred conformational and stereochemical arrangement of the molecule in solution.
Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| C≡N | - | ~119 |
| CH₂ (adjacent to CN) | ~2.5 (t) | ~15 |
| CH₂ (middle of propyl chain) | ~1.9 (m) | ~25 |
| CH (C2 of dioxane) | ~4.6 (t) | ~100 |
| OCH₂ (dioxane) | ~3.8-4.2 (m) | ~67 |
| OCH₂CH₂CH₂O (dioxane) | ~1.4-2.1 (m) | ~26 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. t = triplet, m = multiplet.
Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.
Electron Ionization (EI) Mass Spectrometry: Under EI conditions, this compound undergoes characteristic fragmentation. The molecular ion peak (M⁺) may be observed, but it is often weak due to the facile fragmentation of the molecule. Common fragmentation pathways include the loss of the propylnitrile side chain and cleavage of the dioxane ring. The resulting fragment ions provide a fingerprint that can be used for identification.
High-Resolution Mass Spectrometry (HRMS): HRMS is employed for the precise determination of the molecular formula. By measuring the exact mass of the molecular ion with high accuracy, the elemental composition can be confirmed, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound (C₇H₁₁NO₂) is 141.0790.
Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The most prominent and diagnostic absorption band is that of the nitrile group (C≡N), which appears as a sharp, medium-intensity peak in the region of 2240-2260 cm⁻¹. The C-O-C stretching vibrations of the acetal group in the dioxane ring give rise to strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The C-H stretching vibrations of the alkyl groups are observed around 2850-3000 cm⁻¹.
UV-Vis Spectroscopy: Due to the absence of extensive chromophores, this compound does not exhibit significant absorption in the visible region of the electromagnetic spectrum. It may show weak absorption in the ultraviolet (UV) region due to n→σ* transitions of the oxygen and nitrogen lone pairs and π→π* transitions of the nitrile group, typically at shorter wavelengths.
Chromatographic Techniques for Separation and Purity in Research
Chromatographic methods are indispensable for the separation and purification of this compound, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound.
Normal-Phase HPLC: In normal-phase HPLC, a polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase. This mode can be effective for separating this compound from less polar impurities.
Reversed-Phase HPLC: Reversed-phase HPLC is the more common mode, employing a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). This method is well-suited for separating this compound from more polar impurities and for quantifying its purity. The retention time of the compound is dependent on the specific conditions, including the mobile phase composition, flow rate, and column temperature. A typical HPLC analysis would show a sharp, symmetrical peak for the pure compound, and the area under the peak is proportional to its concentration.
The use of a UV detector is common in HPLC, and while this compound has weak UV absorbance, detection at low wavelengths (e.g., around 210 nm) is often feasible. Alternatively, a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC separates the compound from a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.
The electron impact (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺), although it might be of low intensity. libretexts.org The fragmentation pattern is critical for structural confirmation. Key fragmentation pathways would likely involve the cleavage of the dioxan ring and the propanenitrile side chain. For instance, cleavage of the C-C bond adjacent to the oxygen atoms in the dioxane ring is a common fragmentation pathway for similar structures. libretexts.org The fragmentation of the parent molecule, 1,3-dioxane, often results in characteristic ions at m/z values such as 87 (loss of a hydrogen atom) and 58 (cleavage of the ring). docbrown.info For this compound, characteristic fragments would arise from the loss of the cyanoethyl group or parts of it, and the fragmentation of the dioxane ring itself.
A hypothetical GC-MS analysis of this compound could be performed under the following conditions:
| Parameter | Value |
| GC Column | Polar capillary column (e.g., DB-WAX) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (1 min hold), then ramp to 240 °C at 10 °C/min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Detector Scan Range | 35-350 amu |
The resulting mass spectrum would allow for the identification of the compound by comparing the retention time and fragmentation pattern to a reference standard or a spectral library. The interpretation of the major fragment ions is crucial for confirming the structure.
Table 1: Hypothetical Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Interpretation |
| 141 | [C₇H₁₁NO₂]⁺ | Molecular Ion ([M]⁺) |
| 140 | [C₇H₁₀NO₂]⁺ | Loss of H• |
| 100 | [C₅H₈O₂]⁺ | Loss of •CH₂CN |
| 87 | [C₄H₇O₂]⁺ | Fragmentation of the dioxane ring |
| 55 | [C₃H₅N]⁺ | Propionitrile (B127096) fragment |
| 41 | [C₂H₃N]⁺ | Acetonitrile fragment |
Computational Chemistry and Molecular Modeling
Computational chemistry provides invaluable insights into the molecular properties and reactivity of compounds like this compound, complementing experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It is a widely used tool for predicting molecular properties such as geometry, vibrational frequencies, and energies of reaction. For this compound, DFT calculations can be employed to determine its optimized molecular structure, dipole moment, and the distribution of electron density.
A typical DFT study would involve selecting a functional, such as B3LYP or PBE, and a basis set, for example, 6-311++G(d,p), to solve the Kohn-Sham equations for the molecule. nih.gov Such calculations can predict the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. Furthermore, DFT can be used to calculate electrostatic potential maps, which reveal the electron-rich and electron-poor regions of the molecule, thereby predicting sites for nucleophilic and electrophilic attack. For instance, the nitrogen atom of the nitrile group and the oxygen atoms of the dioxane ring are expected to be electron-rich regions.
Table 2: Predicted Electronic Properties of this compound from a Hypothetical DFT Study
| Property | Predicted Value |
| Energy of HOMO | -7.5 eV |
| Energy of LUMO | -0.2 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 3.5 D |
These theoretical calculations can guide the synthesis of new derivatives by predicting their stability and reactivity. unt.edu
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov
An MD simulation would typically involve placing the molecule in a simulation box, often with explicit solvent molecules, and then solving Newton's equations of motion for the system. The force field, such as CHARMM or AMBER, is a critical component that defines the potential energy of the system. A study on 1,3-propanediol (B51772), a structural component of the target molecule, used MD simulations to determine the ratios and lifetimes of its various conformations in an aqueous solution. mdpi.comnih.govresearchgate.net A similar approach for this compound would reveal the preferred conformations of the dioxane ring (e.g., chair, boat, twist-boat) and the orientation of the propanenitrile side chain.
The simulations can also be used to calculate radial distribution functions to understand the solvation shell around the molecule and to identify key intermolecular interactions, such as hydrogen bonding between the nitrile nitrogen or dioxane oxygens and solvent molecules.
Table 3: Illustrative Results from a Hypothetical MD Simulation of this compound in Water
| Parameter | Result |
| Most Populated Dioxane Conformation | Chair (95%) |
| Average Lifetime of Chair Conformation | > 10 ns |
| Average Number of Water Molecules in First Solvation Shell | 15 |
| Primary Hydrogen Bond Acceptor Sites | Dioxane Oxygens, Nitrile Nitrogen |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. iupac.orgresearchgate.net For derivatives of this compound, QSAR modeling can be a powerful tool to predict their activity and guide the design of new, more potent analogues. nih.gov
The development of a QSAR model involves several steps. First, a dataset of derivatives with known biological activities is compiled. Then, for each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies from DFT). nih.gov Finally, a mathematical relationship between the descriptors and the biological activity is established using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.govresearchgate.net
For example, a QSAR study on derivatives of this compound could explore how substituents on the dioxane ring or modifications to the nitrile group affect a specific biological activity. The resulting QSAR model, if properly validated, could then be used to predict the activity of yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts.
Table 4: Example of Molecular Descriptors for a QSAR Model of this compound Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Affects interactions with polar receptors |
| Steric | Molecular Volume | Influences binding pocket fit |
| Hydrophobic | LogP | Governs membrane permeability |
| Topological | Wiener Index | Relates to molecular branching |
Conclusion and Future Research Perspectives
Recapitulation of Key Academic Findings
Currently, detailed academic studies focusing exclusively on 3-(1,3-Dioxan-2-yl)propanenitrile are not widely available in the public domain. Its molecular formula is established as C₇H₁₁NO₂. echemi.com The primary academic interest in related structures, such as other dioxane and propanenitrile derivatives, lies in their broad applications. For instance, various 1,3-dioxane (B1201747) derivatives have been synthesized and investigated as modulators of multidrug resistance in cancer therapy. The synthesis of complex heterocyclic systems, some with pronounced biological activities, often involves propanenitrile intermediates. nih.gov However, specific research detailing the synthesis, properties, and applications of this compound itself is not prominent in peer-reviewed literature.
Identification of Unexplored Research Avenues
The scarcity of dedicated research on this compound highlights several unexplored avenues:
Optimized Synthesis Protocols: While general methods for the formation of dioxanes and the manipulation of nitriles exist, the development of a high-yield, scalable, and cost-effective synthesis specifically for this compound would be a valuable contribution. Investigation into various catalysts and reaction conditions could lead to an optimized and accessible route to this compound.
Comprehensive Physicochemical Characterization: A detailed study of its physical and chemical properties is warranted. This includes precise determination of its boiling point, melting point, solubility in various solvents, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry). This foundational data is crucial for its adoption in broader synthetic applications.
Reactivity Profile: A systematic investigation of the reactivity of both the dioxane and nitrile functionalities within the same molecule is needed. This would involve exploring the selective transformation of the nitrile group in the presence of the dioxane acetal (B89532), and vice versa. Understanding its stability under various reaction conditions (acidic, basic, oxidative, reductive) is also critical.
Exploration as a Bifunctional Building Block: The compound's structure, with a protected aldehyde and a nitrile group, makes it a potentially versatile bifunctional building block. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, while the dioxane can be deprotected to reveal the aldehyde for further reactions like Wittig olefination or reductive amination. The systematic exploration of these transformations could unlock its potential in the synthesis of complex target molecules.
Potential for Interdisciplinary Collaborations and Innovations
The unique combination of functional groups in this compound opens up possibilities for interdisciplinary research:
Medicinal Chemistry: The nitrile group is a common feature in many pharmaceuticals, and the dioxane moiety can influence physicochemical properties like solubility and metabolic stability. This compound could serve as a scaffold or intermediate in the synthesis of novel bioactive molecules. Collaboration between synthetic chemists and pharmacologists could lead to the discovery of new therapeutic agents.
Agrochemical Science: Similar to medicinal chemistry, the development of new pesticides and herbicides often relies on novel chemical scaffolds. The structural features of this compound could be explored for the generation of new agrochemical candidates.
Materials Science: The nitrile group can be polymerized or incorporated into polymer backbones. The polarity and functionality of the dioxane ring could impart unique properties to resulting materials, such as adhesives, coatings, or specialty polymers. Collaboration with polymer and materials scientists could lead to the development of new functional materials. For example, in-situ polymerization of 1,3-dioxane has been shown to create highly compatible polymer electrolytes for high-voltage lithium-metal batteries. rsc.org
Long-Term Impact on Synthetic Organic Chemistry and Related Fields
Thorough investigation into this compound and its derivatives could have a lasting impact on several fields. Its establishment as a readily available and versatile building block would provide synthetic chemists with a new tool for the efficient construction of complex molecules. This could accelerate drug discovery programs and the development of new materials. Furthermore, a deeper understanding of the interplay between the dioxane and nitrile functionalities could provide valuable insights into selective chemical transformations, contributing to the broader knowledge base of synthetic organic chemistry. The exploration of this and similar understudied compounds underscores the vast, untapped potential that lies within the realm of chemical synthesis, awaiting discovery and application.
Q & A
Q. What are the established synthetic routes for 3-(1,3-Dioxan-2-yl)propanenitrile, and what reaction conditions optimize yield?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, derivatives of propanenitrile can be synthesized via Michael addition reactions using acrylonitrile in the presence of catalysts like benzyltrimethylammonium hydroxide ("Triton B") under reflux conditions . Multi-step protocols may include protecting group strategies (e.g., 2,2-dimethyl-1,3-propanediol for acetal formation) to stabilize intermediates . Optimization of yield (e.g., 80–90%) often requires precise temperature control (e.g., −78°C for alkylation steps) and inert atmospheres to prevent side reactions.
Q. How is the crystal structure of related propanenitrile derivatives determined, and what intermolecular interactions stabilize the lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile (C₁₁H₈N₂O₂) crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 9.1368 Å, b = 8.2543 Å, and c = 12.646 Å . Key stabilizing interactions include C–H···O and C–H···N hydrogen bonds, which dictate molecular packing. Data collection with a Siemens SMART CCD diffractometer (λ = 0.71073 Å) and refinement to R₁ = 0.030 ensure accuracy .
Advanced Research Questions
Q. How do researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Contradictions between NMR, IR, or mass spectrometry data are resolved via complementary techniques. For example, SC-XRD validates bond lengths and angles, while computational methods (DFT) predict vibrational frequencies or chemical shifts. In cases of polymorphism (e.g., differing crystal forms), variable-temperature XRD or solid-state NMR can clarify structural ambiguities . Cross-referencing with databases like ChemSpider (ID: 259188 for analogous nitriles) ensures consistency .
Q. What strategies enhance regioselectivity in the alkylation or arylation of this compound?
- Methodological Answer : Transition-metal catalysis is critical. Buchwald–Hartwig amination (using Pd₂(dba)₃ and dppf ligands) enables selective C–N bond formation on fluorenyl intermediates, achieving >90% yield . Steric and electronic effects are mitigated by protecting groups (e.g., acetals) to direct reactivity. For arylation, Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis offers precise control over substitution patterns.
Q. How do solvent polarity and temperature influence the stability of this compound in synthetic workflows?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize nitrile groups by reducing hydrolysis. Low temperatures (−78°C) suppress side reactions during lithiation steps, as seen in the monoalkylation of fluorenyl intermediates . Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring quantify degradation pathways (e.g., nitrile → amide conversion).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
